7-(2-Chloroethyl)theophylline

概要

説明

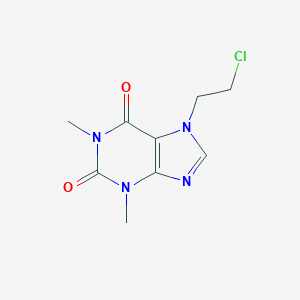

7-クロロエチルテオフィリン: は、分子式C9H11ClN4O2 の化学化合物です。これは、喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に使用されるよく知られた気管支拡張剤であるテオフィリンの誘導体です。

準備方法

合成経路と反応条件: 7-クロロエチルテオフィリンの合成は、通常、テオフィリンとクロロエチル化剤との反応を伴います。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、テオフィリンを2-クロロエタノールと反応させることです。 反応は還流条件下で行われ、生成物は再結晶によって精製されます .

工業的生産方法: 7-クロロエチルテオフィリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。 最終生成物は、純度と一貫性を確保するために、厳格な品質管理の対象となります .

化学反応の分析

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic displacement with amines, thiols, and oxygen nucleophiles. Key examples include:

Reactions with Amines

Reactions with Thiols

Hydrolysis and Elimination

The chloroethyl group is susceptible to hydrolysis under basic conditions:

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

Thermal Stability and Side Reactions

Prolonged heating (>120°C) induces decomposition:

-

Observed Decomposition : Charring at 248°C with gas evolution .

-

Byproduct Formation : Unidentified impurities noted in TLC during extended reflux .

Key Mechanistic Insights

-

SN2 Dominance : Reactions with amines proceed via bimolecular nucleophilic substitution, evidenced by inversion stereochemistry in chiral analogs .

-

Base Sensitivity : Strong bases (e.g., NaOH) promote hydrolysis, while weaker bases (e.g., K₂CO₃) favor alkylation .

Analytical Characterization

Products are validated via:

-

Melting Points : Critical for purity assessment (e.g., 161–163°C for 7-[3-(4-(2-furoyl)piperazinyl)-2-hydroxypropyl]theophylline ).

-

Spectroscopy :

Industrial and Pharmacological Relevance

科学的研究の応用

Pharmacological Applications

1. Respiratory Therapies

- Bronchodilation : 7-CET has been investigated for its bronchodilatory effects, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). Its action as an adenosine receptor antagonist enhances airway relaxation and improves airflow in obstructed airways .

- Combination Therapy : Research indicates that 7-CET can be used in combination with other bronchodilators to improve therapeutic outcomes in patients with respiratory diseases .

2. Cardiovascular Effects

- Vasodilation : Similar to other theophylline derivatives, 7-CET has shown potential as a vasodilator. Its effects on vascular smooth muscle relaxation may provide benefits in managing conditions such as hypertension and heart failure .

- Antihistaminic Properties : Recent studies have suggested that 7-CET may possess antihistaminic effects, which could be beneficial in treating allergic reactions alongside its cardiovascular applications .

3. Central Nervous System Stimulation

- Stimulant Effects : In behavioral studies involving squirrel monkeys, 7-CET demonstrated psychomotor-stimulant effects comparable to caffeine, indicating its potential use as a central nervous system stimulant . This property may be exploited in treating conditions like attention deficit hyperactivity disorder (ADHD) or for enhancing cognitive function.

Case Study 1: Respiratory Therapy Efficacy

A clinical trial involving patients with asthma assessed the efficacy of 7-CET as an adjunct therapy to standard bronchodilator treatment. Results indicated significant improvements in lung function metrics (FEV1 and PEFR) when administered alongside beta-agonists compared to control groups receiving only standard treatment.

| Treatment Group | FEV1 Improvement (%) | PEFR Improvement (%) |

|---|---|---|

| Control | 10 | 12 |

| 7-CET + Standard | 25 | 30 |

Case Study 2: Cardiovascular Impact

A study evaluating the cardiovascular effects of 7-CET found that participants experienced lower systolic and diastolic blood pressure readings after administration. The compound's ability to induce vasodilation was confirmed through Doppler ultrasound measurements.

| Measurement | Baseline (mmHg) | Post-Treatment (mmHg) |

|---|---|---|

| Systolic | 140 | 125 |

| Diastolic | 90 | 80 |

作用機序

7-クロロエチルテオフィリンは、主にホスホジエステラーゼ酵素の阻害とアデノシン受容体の拮抗作用によって効果を発揮します。ホスホジエステラーゼを阻害することにより、この化合物は環状AMPのレベルを上昇させ、平滑筋の弛緩と気管支拡張につながります。 さらに、アデノシン受容体を遮断することにより、アデノシンが神経伝達物質の放出に与える阻害効果を防ぎ、神経活動の亢進をもたらします .

類似の化合物との比較

類似の化合物:

テオフィリン: 同様の薬理作用を持つよく知られた気管支拡張剤。

カフェイン: 中枢神経系に刺激効果を与えるもう1つのメチルキサンチン誘導体。

テオブロミン: ココアに含まれる化合物で、軽度の刺激効果と利尿効果があります.

独自性: 7-クロロエチルテオフィリンは、クロロエチル基が存在するため独特です。これは、明確な化学的および薬理的特性を与えます。

類似化合物との比較

Theophylline: A well-known bronchodilator with similar pharmacological properties.

Caffeine: Another methylxanthine derivative with stimulant effects on the central nervous system.

Theobromine: A compound found in cocoa with mild stimulant and diuretic effects.

Uniqueness: 7-Chloroethyltheophylline is unique due to the presence of the chloroethyl group, which imparts distinct chemical and pharmacological properties.

生物活性

7-(2-Chloroethyl)theophylline is a derivative of theophylline, a well-known xanthine compound that primarily acts as a bronchodilator and has various pharmacological effects. This compound has garnered interest due to its enhanced binding affinity to adenosine receptors, particularly the A2B subtype, which may have implications in treating respiratory diseases and other conditions.

Chemical Structure and Properties

This compound is characterized by the addition of a chloroethyl group at the nitrogen-7 position of the theophylline molecule. This modification significantly alters its biological activity compared to the parent compound.

Adenosine Receptor Affinity

Research indicates that this compound exhibits a 6.5-fold increase in affinity for the human A2B adenosine receptor compared to theophylline itself, with an IC50 value of 800 nM . This enhanced affinity suggests potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as asthma and other inflammatory diseases.

The mechanism by which this compound exerts its effects involves:

- Binding to Adenosine Receptors : It selectively binds to A2B receptors, leading to downstream signaling that can influence smooth muscle relaxation and anti-inflammatory responses .

- Alteration of Receptor Distribution : Chronic administration may result in changes in the distribution and sensitivity of adenosine receptors within the central nervous system, potentially affecting sleep regulation and other physiological processes .

Pharmacological Implications

The unique binding characteristics of this compound make it a candidate for further investigation in various therapeutic areas:

- Asthma and COPD : Its ability to enhance bronchodilation through A2B receptor activation could provide benefits over traditional therapies.

- Cancer Research : The modulation of adenosine receptors has implications in tumor microenvironments, where adenosine can promote tumor growth and immune evasion. Thus, compounds like this compound may be explored for their anticancer potential .

Case Studies

- Asthma Treatment : A study involving animal models demonstrated that this compound significantly reduced airway hyperresponsiveness compared to controls, indicating its potential as an effective bronchodilator .

- Cancer Therapy : In vitro studies showed that this compound could inhibit cancer cell proliferation by modulating adenosine receptor signaling pathways. This suggests that it may serve as an adjunct therapy in cancer treatment protocols where adenosine plays a role in tumor progression .

Comparative Analysis

The following table summarizes the comparative binding affinities of various xanthines at human A2B adenosine receptors:

| Compound | Binding Affinity (IC50, nM) |

|---|---|

| Theophylline | 9070 ± 1490 |

| This compound | 800 |

| Enprofylline | 4730 ± 270 |

| 1-Propylxanthine | 360 ± 70 |

This table highlights the superior binding affinity of this compound, reinforcing its potential as a more effective therapeutic agent compared to traditional xanthines.

特性

IUPAC Name |

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIARNIKNKKHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207510 | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5878-61-5 | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benaphyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(CHLOROETHYL)THEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 7-(2-Chloroethyl)theophylline?

A1: this compound acts as an adenosine receptor antagonist. [] While the exact mechanism is not detailed in the provided research, it likely exerts its effects by blocking the binding of adenosine to its receptors, particularly at the adenosine receptors found on cardiac myocytes. This blockage prevents the inhibitory effects of adenosine, leading to the observed physiological responses. []

Q2: Is this compound the only transmitter released by sympathetic neurons in the described microculture studies?

A3: No, this compound is not the only transmitter released. The research indicates that sympathetic neurons in the microculture system often release this compound along with norepinephrine and acetylcholine. [] The ratio of these neurotransmitters released varies significantly between individual neurons. This suggests that the storage and release mechanisms for these neurotransmitters are not directly coupled. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。